molecular formula C8H9Cl2NO2S B6256343 N-(2,6-dichlorophenyl)ethane-1-sulfonamide CAS No. 560072-11-9

N-(2,6-dichlorophenyl)ethane-1-sulfonamide

Cat. No. B6256343
CAS RN: 560072-11-9
M. Wt: 254.1
InChI Key:
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Description

N-(2,6-dichlorophenyl)ethane-1-sulfonamide, also known as DCPS, is an organosulfonamide compound that has been extensively studied for its various applications in scientific research. DCPS is a highly versatile compound, and has been used in a wide range of laboratory experiments and research studies. It has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

N-(2,6-dichlorophenyl)ethane-1-sulfonamide has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various compounds, including drugs and other compounds of interest. It has also been used to study the biochemical and physiological effects of various compounds. In addition, N-(2,6-dichlorophenyl)ethane-1-sulfonamide has been used in laboratory experiments to study the advantages and limitations of various compounds.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)ethane-1-sulfonamide is not yet fully understood. However, it is believed that N-(2,6-dichlorophenyl)ethane-1-sulfonamide binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to various physiological effects, such as changes in blood pressure, heart rate, and respiration.
Biochemical and Physiological Effects
N-(2,6-dichlorophenyl)ethane-1-sulfonamide has been shown to have various biochemical and physiological effects. In laboratory studies, N-(2,6-dichlorophenyl)ethane-1-sulfonamide has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in the metabolism of various compounds. In addition, N-(2,6-dichlorophenyl)ethane-1-sulfonamide has been shown to bind to certain receptors in the body and activate certain pathways, which can lead to changes in blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)ethane-1-sulfonamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, N-(2,6-dichlorophenyl)ethane-1-sulfonamide is highly soluble in a variety of solvents, which makes it suitable for use in a wide range of laboratory experiments. However, N-(2,6-dichlorophenyl)ethane-1-sulfonamide is also relatively unstable and can degrade over time. Therefore, it is important to ensure that N-(2,6-dichlorophenyl)ethane-1-sulfonamide is stored and handled properly in order to obtain reliable results.

Future Directions

There are several potential future directions for N-(2,6-dichlorophenyl)ethane-1-sulfonamide. One potential direction is to further study its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of N-(2,6-dichlorophenyl)ethane-1-sulfonamide in various fields, such as drug discovery, biochemistry, and medicine. Finally, further research could be conducted to explore the potential advantages and limitations of N-(2,6-dichlorophenyl)ethane-1-sulfonamide in various laboratory experiments.

Synthesis Methods

N-(2,6-dichlorophenyl)ethane-1-sulfonamide can be synthesized in a variety of ways. One method involves the reaction of 2,6-dichloroaniline with ethanesulfonyl chloride in an aqueous medium. This reaction produces a yellowish-brown precipitate, which is then purified and crystallized to obtain N-(2,6-dichlorophenyl)ethane-1-sulfonamide. Another method involves the reaction of 2,6-dichloroaniline with ethanesulfonyl chloride in a polar organic solvent, such as dimethylformamide. This reaction produces a white solid, which is then purified and crystallized to obtain N-(2,6-dichlorophenyl)ethane-1-sulfonamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,6-dichlorophenyl)ethane-1-sulfonamide involves the reaction of 2,6-dichlorobenzene with ethane-1-sulfonamide in the presence of a suitable base.", "Starting Materials": [ "2,6-dichlorobenzene", "ethane-1-sulfonamide", "suitable base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorobenzene in a suitable solvent (e.g. dichloromethane).", "Step 2: Add ethane-1-sulfonamide to the reaction mixture.", "Step 3: Add a suitable base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain N-(2,6-dichlorophenyl)ethane-1-sulfonamide as a white solid." ] }

CAS RN

560072-11-9

Product Name

N-(2,6-dichlorophenyl)ethane-1-sulfonamide

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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